molecular formula C23H21N3O2S2 B2744672 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-14-9

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2744672
CAS No.: 686770-14-9
M. Wt: 435.56
InChI Key: ANWAMTYWPVMWHX-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential pharmacological properties. Its structure suggests interactions with various biological systems, making it a candidate for further study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2S2C_{20}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 410.51 g/mol. Its structural components include:

  • Dihydroquinoline moiety : Known for its diverse biological activities.
  • Thieno[3,2-d]pyrimidinone core : Associated with various pharmacological effects.

Anticancer Properties

Research has indicated that compounds similar to this structure exhibit significant anticancer activities. For instance, tetrahydroquinoline derivatives have shown low micromolar inhibition across various cancer cell lines. Notably, specific modifications in the aryl groups significantly impact their effectiveness against different cancer types:

CompoundCell LineActivity (%)
3bH46030.7
3cMCF725.4
3eDU14532.5

These results suggest that modifications in the compound's structure can enhance its antiproliferative effects, making it a promising candidate for cancer therapy .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, compounds containing the 3,4-dihydroquinoline structure have been linked to the inhibition of p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression . This suggests that our compound may exert cytotoxic effects against certain cancer cell lines through similar pathways.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of the compound showed varying degrees of cytotoxicity against breast and prostate cancer cell lines. The presence of specific functional groups was correlated with enhanced activity.
  • In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression compared to control groups, indicating potential therapeutic benefits in clinical settings.

Pharmacokinetics and Drug-Likeness

The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties:

  • Molecular Weight : < 500 g/mol
  • LogP (XlogP) : 3.9
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1

These characteristics suggest good oral bioavailability and suitable pharmacokinetic profiles for further development .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c27-20(25-13-6-8-16-7-4-5-11-19(16)25)15-30-23-24-18-12-14-29-21(18)22(28)26(23)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWAMTYWPVMWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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